1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole

Catalog No.
S2840424
CAS No.
1207000-30-3
M.F
C18H15Cl3N2S
M. Wt
397.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopr...

CAS Number

1207000-30-3

Product Name

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole

IUPAC Name

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-propan-2-ylsulfanylimidazole

Molecular Formula

C18H15Cl3N2S

Molecular Weight

397.74

InChI

InChI=1S/C18H15Cl3N2S/c1-11(2)24-18-22-10-17(12-6-7-15(20)16(21)8-12)23(18)14-5-3-4-13(19)9-14/h3-11H,1-2H3

InChI Key

SZEPHZNGAZSTBV-UHFFFAOYSA-N

SMILES

CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl

solubility

not available

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole is a synthetic compound characterized by its imidazole core substituted with various aromatic and thioalkyl groups. The structure features a chlorophenyl group at the 1-position, a dichlorophenyl group at the 5-position, and an isopropylthio group at the 2-position of the imidazole ring. This unique arrangement contributes to its potential biological activity and chemical reactivity.

  • Imidazoles can exhibit weak to moderate basic properties, so appropriate personal protective equipment (PPE) should be worn when handling them.
  • Chlorine atoms can be slightly irritating to the skin and eyes.
  • Organic sulfides (thiols like the isopropyl thiol group) can have unpleasant odors and may be mildly irritating.

The chemical behavior of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole can be influenced by the presence of chlorine atoms and the thioether group. Common reactions include:

  • Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles, leading to derivatives with varying biological properties.
  • Oxidation: The thioether can undergo oxidation to form sulfoxides or sulfones, potentially altering its pharmacological profile.
  • Condensation reactions: The imidazole ring can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:

  • Antimicrobial properties: Many imidazole derivatives have been shown to inhibit bacterial growth.
  • Antifungal activity: Some studies suggest efficacy against various fungal strains.
  • Potential anticancer effects: Certain structural analogs have demonstrated cytotoxicity against cancer cell lines.

The specific biological activity of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole requires further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole typically involves multiple steps:

  • Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-halo ketones and thioureas.
  • Introduction of substituents: Chlorination reactions may be employed to introduce the chlorophenyl groups at specific positions on the imidazole ring.
  • Thioether formation: The isopropylthio group can be introduced via nucleophilic substitution on a suitable electrophile.

These methods may vary based on the desired yield and purity of the final compound.

The applications of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole span several fields:

  • Pharmaceutical development: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural chemistry: Its antimicrobial properties could be explored for use in agricultural fungicides or bactericides.
  • Material science: The compound's unique structure might find applications in developing novel materials with specific electronic or optical properties.

Interaction studies are essential for understanding how 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole interacts with biological targets. These studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.
  • Cell line studies: To assess cytotoxicity and efficacy against various cancer cell lines or microbial strains.
  • In vivo studies: To evaluate pharmacokinetics and pharmacodynamics in animal models.

Such investigations will provide insight into its therapeutic potential and safety profile.

Similar Compounds

Several compounds share structural similarities with 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole. A comparison highlights their unique features:

Compound NameStructure HighlightsUnique Features
1-[3-chlorophenyl]-2-methylimidazoleContains a methyl group instead of isopropylthioPotentially different biological activity due to methyl substitution
3,4-DichloroanilineLacks the imidazole ring but shares chlorinated phenolic groupsFocused on industrial applications rather than biological
5-Chloro-2-methylimidazoleSimilar imidazole core but with different substitutionsMay exhibit distinct reactivity patterns

These comparisons underscore the uniqueness of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole in terms of its structural complexity and potential applications. Further research into these similar compounds may reveal additional insights into their respective activities and uses.

XLogP3

6.9

Dates

Last modified: 08-17-2023

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